molecular formula C20H30BClF2N4O B13115298 BDPFLamineHCl

BDPFLamineHCl

Cat. No.: B13115298
M. Wt: 426.7 g/mol
InChI Key: YZXOISGBDDZJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is primarily used as a fluorescent dye and can be read on the FAM channel . It is widely utilized in scientific research for its excellent fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDPFLamineHCl involves the reaction of borondipyrromethene with an amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

BDPFLamineHCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction can produce different reduced derivatives .

Scientific Research Applications

BDPFLamineHCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical reactions and processes.

    Biology: Employed in bioimaging and as a marker in molecular biology experiments.

    Medicine: Utilized in diagnostic assays and as a fluorescent marker in medical research.

    Industry: Applied in the development of fluorescent materials and sensors .

Mechanism of Action

The mechanism of action of BDPFLamineHCl involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for various imaging and diagnostic applications. The molecular pathways involved include the excitation and emission of photons, which are detected and analyzed in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BDPFLamineHCl is unique due to its excellent water solubility and strong fluorescent properties, making it highly suitable for various scientific applications. Its ability to be read on the FAM channel further enhances its utility in bioimaging and diagnostic assays .

Properties

Molecular Formula

C20H30BClF2N4O

Molecular Weight

426.7 g/mol

IUPAC Name

N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H

InChI Key

YZXOISGBDDZJIU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F.Cl

Origin of Product

United States

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